3-Formyl-1-benzothiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
3-formyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13) |
InChI Key |
BSAQBQAGINLJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-benzothiophene-2-carboxylic acid typically involves the formation of the benzothiophene core followed by functionalization at specific positions. One common method involves the cyclization of o-alkynylthiophenols with isocyanates under Rh-catalyzed conditions . Another approach includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The choice of method would depend on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-benzothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 3-Carboxy-1-benzothiophene-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Formyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Benzothiophene-2-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The substituent at position 3 significantly influences physicochemical properties and reactivity. Key analogs include:
Table 1: Structural Comparison of Benzothiophene-2-Carboxylic Acid Derivatives
* Molecular weight calculated theoretically.
Physicochemical Properties
- Acidity : The electron-withdrawing formyl group in the target compound likely increases the acidity of the carboxylic acid group compared to methyl (electron-donating) or hydroxy (electron-withdrawing but hydrogen-bonding) substituents.
- Solubility : The hydroxy derivative (CAS 191031-07-9) may exhibit higher aqueous solubility due to hydrogen bonding, whereas sulfanyl or halogenated analogs (e.g., ) show increased lipophilicity.
- Reactivity : The formyl group is prone to nucleophilic addition reactions, making it a candidate for further derivatization (e.g., Schiff base formation). In contrast, halogenated derivatives (e.g., ) are often used in cross-coupling reactions.
Biological Activity
3-Formyl-1-benzothiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzothiophene ring with both formyl () and carboxylic acid () functional groups. Its molecular formula is , contributing to its reactivity and biological potential.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of benzothiophene derivatives, including this compound. A study indicated that derivatives of benzothiophene exhibited significant activity against Mycobacterium tuberculosis (MTB) and multidrug-resistant strains. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, showing promise in treating tuberculosis .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.60 | Active against dormant MTB |
| Compound B | 0.71 | Active against active MTB |
| This compound | TBD | Under investigation |
Anticancer Activity
The anticancer potential of benzothiophene derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including HeLa cells. The selectivity index (SI) for certain derivatives was greater than 10, indicating low cytotoxicity to normal cells while effectively targeting cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific biological targets such as enzymes and receptors. The presence of the formyl and carboxylic acid groups allows for hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding .
Case Studies
- Antitubercular Activity : A study conducted on various benzothiophene derivatives found that compounds with specific substitutions on the benzothiophene ring exhibited enhanced antitubercular activity compared to standard drugs like rifampicin . This suggests that structural modifications can significantly influence biological efficacy.
- Antioxidant Properties : Other research indicated that certain derivatives possess antioxidant activities, which may contribute to their overall therapeutic profiles. The DPPH radical scavenging assay demonstrated effective antioxidant capabilities, enhancing their potential as multifunctional therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
